Product packaging for 1,3-Dibromo-2-fluoro-5-iodobenzene(Cat. No.:CAS No. 1807033-57-3)

1,3-Dibromo-2-fluoro-5-iodobenzene

Cat. No.: B1410487
CAS No.: 1807033-57-3
M. Wt: 379.79 g/mol
InChI Key: YHTROTYISAEEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Benzene (B151609) Derivatives in Contemporary Organic and Materials Science Research

Halogenated aromatic hydrocarbons are pivotal in numerous scientific and industrial fields. Their utility stems from the polarized carbon-halogen bond and the ability of halogens to act as good leaving groups in various reactions. researchgate.net In medicinal chemistry and pharmaceutical development, these compounds serve as crucial building blocks for a wide range of drugs, including antidepressants, antihistamines, and anticancer agents. numberanalytics.comchemimpex.com The inclusion of halogens can significantly modulate a molecule's biological activity, bioavailability, and metabolic stability. researchgate.netresearchgate.net Naturally occurring halogenated compounds, such as the iodine-containing hormone thyroxine and the antibiotic chloramphenicol, underscore their biological relevance. ncert.nic.in

In materials science, halogenated benzenes are used to create advanced polymers, coatings, and other functional materials with enhanced properties like durability and environmental resistance. chemimpex.com The unique noncovalent interaction known as halogen bonding, which is analogous to hydrogen bonding, is increasingly exploited in supramolecular chemistry to design "smart" materials like liquid crystals, functional gels, and light-emitting crystals. nih.gov Furthermore, they find application as fungicides, insecticides, disinfectants, and intermediates for dyes.

Overview of Strategic Design and Synthesis of Multi-Halogenated Aromatics

The synthesis of multi-halogenated aromatics requires careful strategic planning, as the number, type, and position of the halogens dictate the molecule's properties. The primary method for introducing halogens onto a benzene ring is through electrophilic aromatic substitution (EAS). numberanalytics.com The reactivity of halogens in these reactions decreases down the group (F₂ > Cl₂ > Br₂ > I₂), often necessitating a Lewis acid catalyst to generate a sufficiently strong electrophile. numberanalytics.com

When synthesizing multi-substituted derivatives, the directing effects of the substituents already present on the ring are critical. youtube.com Halogens are generally ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. youtube.com However, they are also deactivating, slowing down subsequent substitution reactions. youtube.com

To achieve specific substitution patterns that may be sterically hindered or electronically disfavored, chemists employ various strategies:

Blocking Groups: A large, easily removable group like a sulfonic acid group (-SO₃H) can be temporarily installed at a specific position (e.g., the para position) to block it, forcing subsequent substitutions into other positions like the ortho position. The blocking group is then removed in a later step. pressbooks.pub

Directed Ortho-Metalation (DoM): This technique uses a directing group to guide a strong base to deprotonate a specific ortho-position, creating a carbanion that can then react with an electrophile, such as an iodine source, to install a halogen with high regioselectivity.

Halogenation of Precursors: Synthesis can proceed in a stepwise manner, for instance, through the halogenation of a precursor molecule followed by nitration or other functional group transformations. nih.gov

Contextualization of 1,3-Dibromo-2-fluoro-5-iodobenzene within Academic Investigation

This compound is a highly functionalized aromatic compound that serves as a valuable research chemical and building block in specialized synthetic applications. chemimpex.com Its structure, featuring four different substituents, provides a platform for highly selective and complex chemical transformations.

Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

PropertyValueSource(s)
CAS Number 62720-29-0 adventchembio.comscbt.comavantorsciences.com
Molecular Formula C₆H₂Br₂FI adventchembio.comscbt.com
Molecular Weight 379.79 g/mol adventchembio.comavantorsciences.com
Melting Point 134-137 °C
Boiling Point 292.8±35.0 °C (Predicted)

Data from various chemical suppliers and databases.

In academic research, this compound is primarily utilized as an intermediate in organic synthesis. chemimpex.com The presence of three different types of halogen atoms (F, Br, I) with distinct reactivities allows for sequential, selective reactions, such as cross-coupling reactions, which are fundamental for constructing complex molecular architectures. chemimpex.com This makes it particularly useful in the development of novel compounds with potential therapeutic properties, including anti-cancer agents. chemimpex.com

The specific arrangement of the bulky halogen atoms (two bromines and one iodine) creates significant steric effects that influence its molecular geometry and how it packs in a crystalline solid state. Its synthesis can be achieved through methods like directed ortho-metalation, starting from a precursor such as 1,3-dibromo-5-fluorobenzene. sigmaaldrich.com It also serves as a reference standard in analytical chemistry for the detection and quantification of similar halogenated compounds.

Research Trajectories and Future Prospects for Complex Halogenated Arenes

The field of polyhalogenated aromatic chemistry continues to evolve, with several exciting future directions. A major area of growth is in the design of advanced functional materials based on halogen bonding. nih.gov The unique properties of this interaction—directionality, tunable strength, and hydrophobicity—are being harnessed to create novel materials for optics, photonics, functional surfaces, and biomimetic systems, such as small-molecule transmembrane ion transporters. nih.gov

Another significant research trajectory involves the use of biotechnology to synthesize these complex molecules. Significant advances in the discovery and engineering of halogenase enzymes offer a "green" alternative to traditional chemical methods. researchgate.net These enzymes can install halogen atoms onto aromatic substrates with high selectivity under mild conditions, a feat that is often challenging with conventional synthesis. researchgate.net The combination of enzymatic halogenation with chemical catalysis is a powerful strategy for late-stage C-H functionalization, allowing for the precise modification of complex molecules. researchgate.net Furthermore, metabolic engineering approaches are being developed to biosynthesize a variety of aromatic compounds from inexpensive and renewable resources, which could provide a sustainable pathway for producing halogenated aromatics in the future. science.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2FI B1410487 1,3-Dibromo-2-fluoro-5-iodobenzene CAS No. 1807033-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTROTYISAEEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,3 Dibromo 2 Fluoro 5 Iodobenzene

Strategic Disconnections and Retrosynthetic Planning for Polyhalogenated Benzene (B151609) Cores

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. numberanalytics.com For polysubstituted benzenes, the order of substituent introduction is critical and is dictated by the directing effects of the functional groups already present on the ring. libretexts.orgpressbooks.pub The ability to plan a sequence of reactions in the correct order is paramount to the successful synthesis of a complex aromatic compound. libretexts.org

In the case of 1,3-dibromo-2-fluoro-5-iodobenzene, a retrosynthetic approach would consider the relative reactivity and directing effects of the four halogen substituents. The three substituents—bromine, a methyl group, and a nitro group—can be introduced through bromination, Friedel–Crafts alkylation, and nitration, respectively. libretexts.org A plausible disconnection involves the late-stage introduction of one of the halogens. For instance, the iodo group could be introduced via a Sandmeyer-type reaction on a precursor aniline (B41778). This strategy is common in the synthesis of similar polyhalogenated aromatics, such as the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from 4-bromo-2-chloro-6-iodoaniline (B12088954) acs.org and 1,3-dibromo-5-iodobenzene (B9818) from 2,6-dibromo-4-iodoaniline. chemicalbook.com

This leads to a potential precursor like 2,6-dibromo-4-fluoroaniline. The synthesis of this aniline intermediate would then become the next synthetic challenge. An alternative strategy involves a stepwise halogenation sequence starting from a simpler fluorinated benzene derivative. However, controlling the regiochemistry of sequential electrophilic halogenations can be difficult due to the complex interplay of activating and deactivating effects of the existing halogens. Therefore, a successful synthesis often relies on more sophisticated methods that offer superior regiocontrol, such as directed ortho-metalation.

Table 1: Key Considerations in Retrosynthetic Analysis of Polysubstituted Benzenes
ConsiderationDescriptionRelevance to this compound
Substituent Directing Effects Groups on the benzene ring direct incoming electrophiles to specific positions (ortho, para, or meta). pressbooks.pub Halogens are ortho, para-directors but are deactivating.The fluorine and bromine atoms direct incoming groups to positions ortho and para relative to themselves. This must be managed to achieve the 1,2,3,5-substitution pattern.
Order of Reactions The sequence of reactions is critical. Installing a strongly directing group first can control the position of subsequent substitutions. libretexts.orgyoutube.comA potential route could involve starting with 3-fluoroaniline, where the amino group (or a protected form) dictates the initial regiochemistry of bromination.
Functional Group Interconversion (FGI) A functional group can be modified during the synthesis to change its directing effect (e.g., reduction of a meta-directing NO2 group to an ortho, para-directing NH2 group). youtube.comyoutube.comAn aniline precursor (ortho, para-director) can be used to install other halogens before being converted to the target structure via a Sandmeyer reaction (diazotization followed by substitution). acs.orgchemicalbook.com

Regioselective Halogenation Techniques

Achieving the specific substitution pattern of this compound requires highly regioselective halogenation methods. Standard electrophilic aromatic substitution often yields mixtures of isomers, necessitating the use of more advanced strategies. wikipedia.org

Directed ortho-metalation (DoM) is a powerful variant of electrophilic aromatic substitution where substituents are introduced exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, which then deprotonates the nearest ortho-position to form a nucleophilic aryllithium species. wikipedia.orguvm.edu This intermediate reacts with an electrophile, such as a halogen source, to yield the ortho-substituted product with high regioselectivity. wikipedia.org

While fluorine and chlorine atoms can function as DMGs, they are relatively weak. clockss.org Stronger DMGs like amides, carbamates, and ethers are more commonly used. wikipedia.orgharvard.edu In a potential synthesis of the target compound, a precursor such as 3-aminophenol (B1664112) could be protected with groups that act as strong cooperative DMGs, such as pivaloyl and ether groups, to direct lithiation to their common ortho position. uvm.edu The resulting aryllithium can then be quenched with an appropriate electrophilic bromine or iodine source to introduce the halogen at the desired position.

Table 2: Examples of Directing Metalation Groups (DMGs) for DoM Reactions
DMG ClassExample GroupRelative StrengthReference
Amide-CON(i-Pr)2Strong wikipedia.org
Carbamate-OCONEt2Strong harvard.edu
Ether-OCH3Moderate wikipedia.org
Amine-N(CH3)2Moderate wikipedia.org
Halogen-F, -ClWeak clockss.org

Halogen-metal exchange is a fundamental reaction for the preparation of functionalized organometallic reagents. nih.gov It typically involves the reaction of an aryl halide with an organometallic reagent (e.g., alkyllithium) to replace the halogen with a metal. The reactivity of halogens in this exchange generally follows the order I > Br > Cl, allowing for selective transformations on polyhalogenated substrates.

A related phenomenon is the "halogen dance," a base-catalyzed rearrangement where a halogen migrates to a different position on an aromatic ring. wikipedia.org This process is initiated by deprotonation of the ring, followed by halogen migration, often driven by the formation of a more thermodynamically stable aryl anion intermediate. wikipedia.org While sometimes an unwanted side reaction, the halogen dance can also be harnessed as a synthetic tool to produce isomers that are otherwise difficult to access. clockss.org For a molecule like this compound, the different reactivities of the bromine and iodine atoms could potentially be exploited for selective functionalization via halogen-metal exchange.

Electrophilic aromatic halogenation is a classic method for introducing halogens onto an aromatic ring. numberanalytics.com However, the reagents and conditions must be carefully chosen.

Electrophilic Bromination and Chlorination are typically achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. wikipedia.org

Electrophilic Iodination is more challenging because molecular iodine (I₂) is generally unreactive towards aromatic rings. libretexts.org An oxidizing agent, such as nitric acid, hydrogen peroxide, or N-iodosuccinimide (NIS), is required to generate a more potent electrophilic iodine species, often represented as "I+". wikipedia.orgacsgcipr.org

Electrophilic Fluorination with F₂ gas is extremely reactive and difficult to control. libretexts.org Therefore, electrophilic fluorinating agents that deliver "F+", such as Selectfluor (F-TEDA-BF₄), are used. libretexts.org

The regioselectivity of these reactions is governed by the existing substituents. For a precursor like 1,3-dibromo-5-fluorobenzene, all substituents are ortho, para-directing, which would complicate the selective introduction of iodine at the final required position.

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group (like a halogen) by a nucleophile. This reaction is generally limited to aromatic rings that are highly electron-deficient, typically requiring the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen. This makes NAS an unlikely primary pathway for the synthesis of this compound from a less substituted precursor.

Table 3: Common Reagents for Electrophilic Aromatic Halogenation
HalogenationReagent(s)NotesReference
ChlorinationCl2 / FeCl3Standard Lewis acid-catalyzed reaction. wikipedia.org
BrominationBr2 / FeBr3Standard Lewis acid-catalyzed reaction. wikipedia.org
IodinationI2 / HNO3 (or other oxidant)Oxidant is required to generate the electrophile "I+". wikipedia.orglibretexts.org
IodinationN-Iodosuccinimide (NIS) / H2SO4Effective for deactivated arenes. wikipedia.orgacsgcipr.org
FluorinationSelectfluor (F-TEDA-BF4)A source of electrophilic "F+" to avoid using highly reactive F2 gas. libretexts.org

Transition Metal-Catalyzed Approaches in Halogenated Arene Synthesis

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for bond formation. While most famous for cross-coupling reactions that use aryl halides as starting materials, palladium catalysis also offers routes for the formation of carbon-halogen bonds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (C-N bond formation) and etherification (C-O bond formation), are indispensable in modern chemistry. beilstein-journals.orgnih.gov These reactions typically couple an aryl halide or pseudohalide with a nucleophile, highlighting the importance of polyhalogenated benzenes as versatile synthetic intermediates. nih.gov The development of specialized ligands has been crucial to the success and broad applicability of these transformations. beilstein-journals.orgmit.edu

While the primary use of palladium catalysis involves reacting, rather than forming, C-X bonds, emerging methods are changing this landscape. Palladium-catalyzed C-H activation/halogenation is a modern strategy that allows for the direct installation of halogens onto an arene without a pre-installed functional group. Furthermore, palladium catalysis is effective for other types of bond formation involving halogens. For example, the palladium-catalyzed C–P bond-forming reaction of aryl nonaflates is significantly accelerated by the presence of iodide. nih.gov This demonstrates the intricate role that halogens can play not just as leaving groups but also as promoters in catalytic cycles. The application of such advanced, palladium-catalyzed C-H halogenation reactions represents a frontier in the efficient and programmed synthesis of complex molecules like this compound.

Copper-Mediated Halogenation and Cross-Coupling Intermediates

Copper-catalyzed and -mediated reactions are powerful tools for the formation of carbon-halogen (C-X) bonds, offering advantages such as low cost, high stability, and operational flexibility over other transition metals. nih.govsemanticscholar.org These methods are particularly relevant for the synthesis of polyhalogenated aromatics where direct C-H functionalization can provide a more atom-economical route compared to traditional methods like diazotization of anilines or ortho-lithiation sequences. nih.gov

Copper's role in these transformations can be multifaceted. In many C-H halogenation reactions, a pyridine-type directing group is used to form a copper complex, which then facilitates the selective halogenation of the ortho C-H bond. nih.gov For instance, the presence of a directing group can enable the formation of a Cu(II) complex, which, through a single electron transfer (SET) mechanism, can lead to a Cu(I) species and subsequent halogenation. nih.gov

Copper salts, such as copper(II) halides, can catalyze the selective halogenation of heteroaromatic compounds, with the product outcome being tunable by adjusting reaction conditions like temperature and the specific catalyst used. nih.gov In the context of synthesizing this compound, copper-mediated processes could be envisioned for the late-stage introduction of one of the halogen atoms onto a pre-functionalized benzene core. For example, copper-mediated electrophilic bromination, potentially proceeding through the in situ generation of molecular bromine from CuBr₂, is a known pathway. semanticscholar.org

Furthermore, copper is instrumental in cross-coupling reactions, which are vital for building complex molecular architectures. chemimpex.com The unique reactivity of the different halogens in this compound (iodine being the most reactive, followed by bromine) makes it an ideal substrate for selective, sequential cross-coupling reactions. Copper-based reagents, such as copper(I) trifluoromethylselenolate (CuSeCF₃), have been successfully used for the trifluoromethylselenolation of aromatic halides, demonstrating copper's utility in forming C-heteroatom bonds. beilstein-journals.org A copper-catalyzed Sandmeyer reaction, using cuprous bromide, is another classic and effective method for introducing a bromine atom onto an aromatic ring starting from a diazonium salt intermediate. google.com

The table below summarizes key aspects of copper-mediated halogenation strategies.

Reaction TypeCopper's RoleHalogen SourceMechanistic InsightReference
Directed C-H HalogenationForms complex to direct ortho-halogenation1,1,2,2-tetrahaloethane, alkali saltsSingle Electron Transfer (SET) from aryl ring to Cu(II) complex nih.gov
Aerobic OxybrominationCatalystHBr / O₂In situ generation of Br₂ semanticscholar.org
Sandmeyer ReactionReagent (CuBr)Diazonium saltFormation of aryl radical google.com
Cross-CouplingCatalyst/ReagentAryl HalidesFormation of C-heteroatom bonds beilstein-journals.org

Cascade and One-Pot Synthetic Protocols for Complex Polyhalogenated Systems

The demand for efficiency in chemical synthesis has driven the development of cascade and one-pot reactions, which combine multiple transformations into a single operation without isolating intermediates. This approach minimizes waste, saves time, and can lead to the rapid construction of molecular complexity. nih.gov For polyhalogenated systems like this compound, such strategies are highly desirable.

The synthesis of complex molecules often relies on sequential cross-coupling reactions on a polyhalogenated scaffold. nih.gov For example, a synthetic route to substituted 1,3,5-trisarylbenzenes has been developed using Suzuki cross-coupling reactions on 1-bromo-3-chloro-5-iodobenzene, demonstrating how the differential reactivity of halogens can be exploited in a controlled, sequential manner. rsc.org This principle is directly applicable to this compound, where the iodo, bromo, and fluoro groups offer distinct reactivity profiles for sequential functionalization.

Cascade reactions can also be designed to form complex ring systems in a single pot. A reported one-pot synthesis of benzo[1,2‐a:3,4‐a':5,6‐a'']triazulene involves a tandem reaction sequence initiated by a Suzuki coupling, showcasing the power of cascade processes to build intricate architectures from relatively simple, halogenated precursors. researchgate.net While not directly producing the target compound, this methodology highlights the potential for designing a cascade sequence starting from a simpler halogenated benzene to arrive at a complex polyhalogenated product.

A general approach to synthesizing substituted benzenes often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com This can reveal a multi-step pathway that may be consolidated into a one-pot or cascade process. For example, a sequence involving nitration, halogenation, and reduction could potentially be telescoped to improve efficiency. youtube.com

The table below outlines conceptual one-pot strategies applicable to polyhalogenated benzene synthesis.

StrategyKey TransformationsStarting Material ExampleTarget FeatureReference
Sequential Cross-CouplingSuzuki, Sonogashira, etc.1-Bromo-3-chloro-5-iodobenzeneMultiple, distinct aryl substituents rsc.org
Annulation CascadeSuzuki coupling, Knoevenagel condensationTriborylated truxene, Bromo-naphthaldehydeFused polycyclic systems researchgate.net
Electrophilic Aromatic Substitution SequenceHalogenation, NitrationA substituted benzeneSpecific regioisomer of a polysubstituted benzene youtube.com

Computational Studies on Synthetic Route Design and Reaction Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For complex molecules like this compound, computational studies can provide crucial insights into reaction mechanisms, regioselectivity, and the stability of intermediates, thereby guiding the design of efficient synthetic routes.

DFT calculations are widely used to assess the performance of various functionals for describing non-covalent interactions, such as halogen bonds, which can play a significant role in directing the assembly of molecules. researchgate.netnih.gov Understanding these interactions is key to predicting the regioselectivity of halogenation reactions. Studies have benchmarked numerous DFT functionals against high-level methods like CCSD(T) to identify the most accurate and computationally efficient options for modeling systems involving halogen-aromatic interactions. nih.gov For instance, double hybrid functionals that include dispersion (like B2PLYPD) and other functionals like M062X and ωB97X have shown excellent performance in modeling these systems. nih.gov

Computational studies have also been employed to elucidate complex reaction mechanisms. For example, a combined experimental and DFT study on the copper-catalyzed hydroxylation of benzene revealed a dual mechanism, providing a deeper understanding of the process. nih.gov Such mechanistic investigations are vital for optimizing reaction conditions and predicting potential side products in the synthesis of polyhalogenated compounds.

Furthermore, DFT can be used to predict the reactivity and stability of key reagents and intermediates. A recent study focused on calculating the homolytic and heterolytic bond dissociation energies (BDEs) of cyclic hypervalent halogen reagents. beilstein-journals.org This data is critical for designing new reagents and predicting their functional group transfer capabilities, which is highly relevant for developing novel halogenation methods. beilstein-journals.org By understanding the relative strengths of the C-I and C-Br bonds in the target molecule, computational models can help predict which site is more likely to react under specific cross-coupling conditions, facilitating the design of selective synthetic strategies. nih.gov

The table below highlights the application of computational methods in the synthesis of halogenated compounds.

Computational MethodApplicationKey Insight ProvidedReference
DFT Functional BenchmarkingModeling halogen bondsIdentification of accurate functionals (e.g., M062X, B2PLYPD) for predicting non-covalent interactions nih.gov
Mechanistic Pathway AnalysisElucidating reaction mechanisms (e.g., Cu-catalyzed oxidation)Understanding competing reaction pathways and transition states nih.gov
Bond Dissociation Energy (BDE) CalculationAssessing reagent stability and reactivityPredicting the functional group transfer ability of hypervalent halogen reagents beilstein-journals.org
Reaction Pathway PredictionSimulating reaction outcomesPredicting major products and regioselectivity in aromatic substitution researchgate.net

Chemical Reactivity and Advanced Derivatization of 1,3 Dibromo 2 Fluoro 5 Iodobenzene

Chemoselective Cross-Coupling Reactions of Polyhalogenated Arenesbenchchem.comchemimpex.com

Polyhalogenated aromatic compounds are key precursors for the efficient and rapid generation of molecular complexity. chemimpex.com The ability to selectively functionalize one halogen site while leaving others intact is a significant advantage in multi-step synthesis. This chemoselectivity in transition-metal-catalyzed cross-coupling reactions is governed by several factors, including the intrinsic electronic properties of the arene, steric hindrance around the reaction sites, and the specific catalyst, ligands, and reaction conditions employed.

The general mechanism for these transformations, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition, is where the selectivity is primarily established. The metal catalyst, typically palladium(0), preferentially inserts into the most reactive carbon-halogen (C-X) bond.

For polyhalogenated arenes, the reactivity of the C-X bonds generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl < C-F. This predictable hierarchy allows for orthogonal reactivity, where the iodine can be selectively coupled, followed by the bromine atoms, while the fluorine atom remains inert to these catalytic cycles. In 1,3-dibromo-2-fluoro-5-iodobenzene, this reactivity difference is pronounced, enabling a stepwise functionalization strategy.

Suzuki-Miyaura Coupling with Orthogonal Halogen Reactivitybenchchem.comrsc.org

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In polyhalogenated substrates like this compound, the distinct reactivities of the C-I and C-Br bonds can be exploited to achieve highly selective transformations.

Research on analogous compounds, such as 1-bromo-3-chloro-5-iodobenzene (B84608), demonstrates that sequential Suzuki couplings can be performed with high regioselectivity. rsc.org The first coupling occurs exclusively at the C-I position, followed by subsequent couplings at the C-Br and C-Cl positions by modifying the catalyst and conditions. This principle is directly applicable to this compound. The initial Suzuki-Miyaura reaction will selectively target the C-2 iodo group, the most labile position for oxidative addition. Standard palladium catalysts like Pd(PPh₃)₄ are effective for this initial, highly selective C-I bond coupling. After the iodine is replaced, the two bromine atoms at C-1 and C-3 become the next most reactive sites for further functionalization.

Table 1: Illustrative Selective Suzuki-Miyaura Coupling of this compound This table presents expected outcomes based on established reactivity principles, as specific experimental data for this exact sequence is not broadly published.

Entry Reactant Coupling Partner Catalyst System Expected Major Product Selectivity
1 This compound Arylboronic Acid (1 eq.) Pd(PPh₃)₄ / Base 2-Aryl-1,3-dibromo-5-fluorobenzene >95% at C-I

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is another cornerstone of C-C bond formation. This reaction, co-catalyzed by palladium and copper, follows the same reactivity principles regarding the carbon-halogen bond. Consequently, the C-I bond of this compound is the primary site for alkynylation.

This selectivity allows for the precise introduction of an alkynyl group at the C-2 position, leaving the two bromine atoms available for subsequent diversification through other coupling reactions. This stepwise approach is invaluable for the synthesis of complex conjugated systems used in materials science and medicinal chemistry. The reaction is typically carried out under mild conditions, using a base such as an amine, which also serves as the solvent. chemimpex.com

Heck, Negishi, and Other Organometallic Coupling Reactions

The principles of chemoselective functionalization extend to other important organometallic cross-coupling reactions.

Heck Reaction : This reaction couples an aryl or vinyl halide with an alkene. For this compound, the Heck reaction would first occur at the C-I bond, allowing for the selective introduction of a vinyl substituent at the C-2 position.

Negishi Coupling : This reaction utilizes an organozinc reagent to couple with an organic halide. It is known for its high functional group tolerance. Again, the predictable reactivity order ensures that the initial coupling will happen at the C-I bond of this compound.

In all these cases, the C-F bond remains unaffected, preserving it as a latent site for other types of transformations or as a permanent structural feature to modulate the electronic properties of the final molecule.

Site Selectivity and Mechanistic Aspects in Multi-Halogen Substratesbenchchem.comrsc.orgscispace.com

The site selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated substrates is fundamentally dictated by the kinetics of the oxidative addition step. The catalyst first engages with the most reactive C-X bond, which is determined by a combination of factors:

Bond Dissociation Energy (BDE) : The C-I bond is significantly weaker than C-Br, C-Cl, and C-F bonds, making it the most susceptible to cleavage by the palladium catalyst.

Electronic Effects : The electron-withdrawing nature of the halogens creates an electrophilic aromatic system. The fluorine atom at C-5, through its strong inductive effect, influences the electron density across the ring, but the inherent weakness of the C-I bond remains the dominant factor for selectivity in palladium catalysis.

Catalyst and Ligand Choice : While the intrinsic reactivity of the C-X bond is paramount, the choice of palladium catalyst and its associated ligands can fine-tune reactivity and selectivity. More reactive catalysts or harsher conditions might be needed to activate the stronger C-Br bonds after the C-I bond has reacted.

The general catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond, forming a Pd(II)-aryl intermediate. This is followed by transmetalation with the organometallic reagent (e.g., organoboron, organozinc, or organotin compound) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the fluorine atom in this compound is the least reactive halogen in palladium-catalyzed cross-coupling, it plays a dominant role in activating the benzene (B151609) ring for Nucleophilic Aromatic Substitution (SNAr). The presence of multiple electron-withdrawing halogens depletes the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles.

Influence of Fluorine on SNAr Activation and Regioselectivity

The SNAr mechanism differs fundamentally from transition-metal-catalyzed couplings. It typically proceeds via a two-step addition-elimination sequence. In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, a leaving group is expelled, restoring the ring's aromaticity.

The reactivity of halogens as leaving groups in SNAr is often the reverse of that seen in cross-coupling reactions: F > Cl > Br > I. This counterintuitive trend is explained by the mechanism:

For this compound, the fluorine atom at the C-5 position significantly activates the ring towards nucleophilic attack. This allows for SNAr reactions with nucleophiles like alkoxides or amines, potentially leading to the substitution of one of the bromine atoms, as the C-F bond itself is a poor leaving group in this context. The regioselectivity would be directed by the combined electronic influence of all four halogens.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-bromo-3-chloro-5-iodobenzene
2-Aryl-1,3-dibromo-5-fluorobenzene
1,2,3-Triaryl-5-fluorobenzene

Catalytic SNAr Approaches for Unactivated Halobenzenes

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for introducing heteroatoms onto an aromatic ring. researchgate.net Traditionally, this reaction requires the arene to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. nih.gov These groups stabilize the negatively charged Meisenheimer intermediate, facilitating the substitution. nih.gov Halobenzenes that lack such activating groups, like this compound, are generally considered "unactivated" and are inert to classical SNAr conditions. worktribe.comsci-hub.se

However, recent advancements have established catalytic methods to achieve SNAr on these unactivated aryl halides. rsc.org A prominent strategy involves the use of transition metal complexes, particularly with metals like Ruthenium(II), Rhodium, Chromium(0), or Iron(II). researchgate.networktribe.comsci-hub.se These metals can coordinate to the aromatic ring in an η⁶-fashion, which dramatically increases the ring's electrophilicity and renders it susceptible to nucleophilic attack. researchgate.networktribe.com

The proposed catalytic cycle typically involves:

Coordination of the unactivated aryl halide to the metal center (e.g., a [CpRu]⁺ fragment). worktribe.comrsc.org

Nucleophilic attack on the η⁶-coordinated arene to form a metal-complexed intermediate.

Elimination of the halide leaving group.

Dissociation of the functionalized product from the metal center, which is often the rate-limiting step (arene exchange). worktribe.comrsc.org

While effective, these reactions often demand high temperatures (e.g., 180 °C) and long reaction times. worktribe.com For this compound, such an approach could theoretically enable the substitution of its halogen atoms, but the harsh conditions might lead to a mixture of products or decomposition.

Table 1: Catalytic Systems for SNAr of Unactivated Aryl Halides
Catalyst SystemNucleophile ExampleConditionsKey Feature
[CpRu(p-cymene)]PF₆Morpholine1-Octanol, 180 °CActivates aryl chlorides via η⁶-coordination; rate limited by arene exchange. worktribe.comrsc.org
Rhodium ComplexesAlcohols, WaterBase-freeEnables hydroxylation and alkoxylation of unactivated aryl fluorides. researchgate.netsci-hub.se
Chromium(0) ComplexesVariousStoichiometric or catalyticOne of the earliest systems studied for η⁶-activation of arenes for SNAr. worktribe.com

Directed Metalation and Lithiation/Magnesiation Studies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). uwindsor.caharvard.edu In this compound, the fluorine atom can act as a weak DMG, potentially directing lithiation with a strong base like lithium diisopropylamide (LDA) to the adjacent C-6 position. psu.edu

However, the application of organolithium reagents to polyhalogenated benzenes is complicated by a competing and often faster reaction: halogen-metal exchange. uwindsor.ca The order of reactivity for this exchange is generally I > Br > Cl > F. For this compound, treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would likely lead to rapid iodine-lithium exchange at the C-5 position, and potentially bromine-lithium exchange at the C-1 or C-3 positions, rather than C-H deprotonation (lithiation) at C-6. uwindsor.capsu.edu

To achieve more selective functionalization, magnesiation using reagents like TMPMgCl·LiCl or bromine/magnesium exchange systems can be employed. harvard.eduresearchgate.net These reagents are often more chemoselective than their lithium counterparts, allowing for regioselective metalation even in the presence of sensitive functional groups. harvard.edu Specifically, mixed magnesium-ate complexes can facilitate selective Br/Mg exchange, providing a pathway to functionalize one of the bromine positions while leaving the iodine and fluorine atoms untouched. researchgate.net

Table 2: Competing Metalation Pathways for this compound
ReagentPrimary Reaction PathwayPosition of FunctionalizationComments
Alkyllithium (e.g., n-BuLi)Iodine-Lithium ExchangeC-5The C-I bond is the most reactive site for halogen-metal exchange. uwindsor.ca
Alkyllithium (e.g., n-BuLi)Bromine-Lithium ExchangeC-1 or C-3A secondary, but still likely, pathway competing with I-Li exchange. uwindsor.ca
Lithium Amide (e.g., LDA)Directed ortho-LithiationC-6Directed by the C-2 fluorine, but typically slower than halogen-metal exchange. psu.edu
sBu₂Mg·2LiORBromine-Magnesium ExchangeC-1 or C-3Offers a potential route for regioselective functionalization at a C-Br position. researchgate.net

Exploration of Radical Reactions and Photochemical Transformations

Aryl halides can serve as precursors to aryl radicals, typically through photochemical processes. rsc.orgresearchgate.net The energy from light, often in the UV or visible range, can induce the homolytic cleavage of the carbon-halogen bond. acs.orgnih.gov The efficiency of this process is inversely related to the bond dissociation energy, following the trend C–I < C–Br < C–Cl < C–F.

For this compound, the C–I bond is the most susceptible to cleavage under photochemical conditions. Irradiation can generate a 2,6-dibromo-4-fluorophenyl radical. rsc.org This highly reactive intermediate can then participate in a variety of transformations: rsc.orgresearchgate.net

Hydrodehalogenation: Abstraction of a hydrogen atom from a donor solvent (like methanol) to replace the iodine with hydrogen. acs.org

Intermolecular Arylation: Addition to another aromatic ring or a π-system. rsc.org

Phosphorylation/Borylation: Reaction with appropriate reagents to install phosphorus or boron-containing functional groups. rsc.org

C-C Cross-Coupling: Interception of the radical to form new carbon-carbon bonds. rsc.org

These transformations can be achieved using various photochemical methods, including direct irradiation, the use of a photoredox catalyst, or through the formation of an electron-donor-acceptor (EDA) complex. rsc.org In some cases, these reactions can proceed without a catalyst, offering a sustainable synthetic alternative. researchgate.netacs.org

Studies on Orthogonal Reactivity of Halogens (Br, F, I) for Sequential Functionalization

The most powerful synthetic application of this compound lies in the orthogonal reactivity of its three distinct halogen types. chemimpex.com The significant differences in the C-X bond strengths and their reactivity towards transition metal catalysts allow for the selective, sequential functionalization of the aromatic ring.

This strategy is most prominently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The generally accepted order of reactivity for these catalytic processes is C–I > C–Br >> C–F. This hierarchy enables a synthetic chemist to perform a sequence of reactions:

Iodine Functionalization: The C-I bond can be selectively coupled under mild conditions, leaving the C-Br and C-F bonds intact. For instance, a Suzuki-Miyaura coupling using a palladium catalyst like Pd(PPh₃)₄ can be performed to replace the iodine with an aryl or vinyl group.

Bromine Functionalization: After the C-I bond has reacted, the two C-Br bonds can be functionalized using more forcing reaction conditions (e.g., different ligands, higher temperatures). It may even be possible to differentiate between the two non-equivalent bromine atoms.

Fluorine Inertness: The C-F bond is typically unreactive under standard palladium cross-coupling conditions and remains on the scaffold, unless specific and harsh conditions are employed for its activation.

This stepwise approach allows for the precise and controlled construction of complex, multi-substituted aromatic molecules from a single, versatile starting material. nih.govnih.gov

Table 3: Orthogonal Reactivity in Sequential Cross-Coupling Reactions
Halogen to FunctionalizeRelative ReactivityTypical Cross-Coupling ReactionIllustrative Conditions
Iodine (C-I)HighestSuzuki-MiyauraPd(PPh₃)₄, Arylboronic acid, K₂CO₃, Toluene/Ethanol
Bromine (C-Br)IntermediateSonogashiraPdCl₂(PPh₃)₂, CuI, Terminal alkyne, Et₃N, THF
Fluorine (C-F)LowestBuchwald-Hartwig AminationRequires specialized catalysts/conditions (e.g., Rh- or Ru-based systems) researchgate.netsci-hub.se

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2 Fluoro 5 Iodobenzene and Its Derivatives

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,3-dibromo-2-fluoro-5-iodobenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Investigation of ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

The NMR spectra of this compound are predicted to exhibit characteristic features arising from its unique substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring. Due to the diverse array of halogen substituents, these protons will experience different electronic environments, leading to distinct chemical shifts. The electronegativity and anisotropic effects of the bromine, fluorine, and iodine atoms will influence the shielding of these protons. Furthermore, coupling between the protons and the adjacent fluorine atom (¹⁹F) will result in the splitting of the proton signals into doublets or more complex multiplets, with typical ³J(H,F) coupling constants providing valuable structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the six carbon atoms of the benzene ring. The chemical shifts of these carbons will be significantly influenced by the directly attached halogen atoms. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)), a key diagnostic feature. The carbons bonded to the heavier halogens, bromine and iodine, will show characteristic shifts, although the signals may be broadened due to quadrupolar relaxation effects, particularly for the carbon attached to iodine.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom. The chemical shift of this signal will be indicative of the electronic environment created by the surrounding bromine and iodine atoms. Coupling to the neighboring aromatic protons will result in this signal appearing as a multiplet.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H 7.0 - 8.5 d, dd J(H,H), J(H,F)
¹³C 90 - 165 d, s J(C,F)
¹⁹F -100 to -130 m J(F,H)

(Note: This table represents predicted values based on known substituent effects and data for similar compounds. Actual experimental data is not currently available.)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This technique would be crucial for establishing the full connectivity of the molecule, for instance, by showing correlations from the aromatic protons to the carbon atoms bearing the halogen substituents.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid state. For this compound, ssNMR could be employed to investigate the existence of different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound. By analyzing the ¹³C and ¹⁹F ssNMR spectra, it would be possible to identify different polymorphs through variations in chemical shifts and line shapes, which are sensitive to the local molecular packing and intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, HRMS would confirm the molecular formula, C₆H₂Br₂FI. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a roughly 1:2:1 ratio.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. The fragmentation would likely involve the sequential loss of the halogen atoms, with the weaker carbon-iodine bond expected to cleave more readily than the carbon-bromine and carbon-fluorine bonds.

Table 2: Predicted HRMS Data for this compound

Ion Predicted m/z Isotopic Pattern
[M]⁺ 379.79 Characteristic Br₂ pattern
[M-I]⁺ 252.89 Characteristic Br₂ pattern
[M-Br]⁺ 300.89 Characteristic Br pattern
[M-Br-I]⁺ 173.99 -

(Note: This table represents predicted values. Actual experimental data is not currently available.)

X-ray Crystallography for Molecular and Crystal Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise information about the molecular geometry of this compound, as well as how the molecules pack together in the crystal lattice.

Analysis of Bond Lengths, Angles, and Dihedral Angles

An X-ray crystal structure would yield a wealth of data, including:

Bond Lengths: The lengths of the carbon-carbon bonds within the aromatic ring, as well as the carbon-halogen bonds (C-Br, C-F, C-I). These values would reflect the electronic effects of the various substituents.

Dihedral Angles: The angles between planes of atoms, which would describe the conformation of the molecule and any deviations from planarity.

The arrangement of the bulky bromine and iodine atoms alongside the smaller fluorine atom is expected to introduce some steric strain, which may result in slight distortions of the benzene ring from perfect planarity. Analysis of the intermolecular interactions, such as halogen bonding and π-π stacking, would also be possible from the crystal structure data.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1,3-dibromo-5-fluorobenzene
5-fluoro-2-iodobenzene
1,3-dibromo-5-fluoro-2-iodobenzene
1-bromo-2-iodobenzene
1-bromo-3-chloro-5-fluoro-2-iodobenzene
This compound
1,5-dibromo-2-fluoro-3-iodobenzene
2-bromo-1,3-difluoro-5-iodobenzene
2-bromo-1-chloro-3-fluoro-5-iodobenzene
4-bromo-2-fluoro-1-iodobenzene
5-bromo-1,3-difluoro-2-iodobenzene
fluorobenzene

Investigation of Intermolecular Interactions, Including Halogen Bonds

The solid-state packing of this compound and its derivatives is significantly influenced by halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the same aromatic ring.

In this compound, the iodine atom is the primary halogen bond donor due to its high polarizability. The electron-withdrawing fluorine atom further enhances the electrophilic character of the iodine atom's σ-hole, the region of positive electrostatic potential opposite the C-I covalent bond. This makes the iodine atom in this molecule a particularly effective halogen bond donor.

Crystallographic studies of related polyhalogenated benzenes reveal the prevalence of Type II halogen-halogen interactions, where the C-X bond of one molecule approaches the halogen atom of a neighboring molecule at an angle of approximately 90°. nih.gov These interactions are crucial in directing the self-assembly of these molecules in the solid state. In co-crystals with Lewis bases, such as pyridines, strong C-I···N halogen bonds are often observed. The geometry of these interactions is typically linear, with the C-I···N angle approaching 180°.

Table 1: Representative Halogen Bond Geometries in Related Polyhalogenated Compounds

Donor MoleculeAcceptor MoleculeInteraction TypeDistance (Å)Angle (°)
1,4-Diiodotetrafluorobenzene (B1199613)Pyridine (B92270)C-I···N~2.8~175
1,3,5-Trifluoro-2,4,6-triiodobenzeneN,N-DimethylformamideC-I···O~2.9~170
3,4-Dichlorophenol3,4-DichlorophenolC-Cl···Cl (Type II)~3.5~165 (C-Cl···Cl)

Note: The data in this table is illustrative and based on findings for structurally similar compounds to indicate the nature of halogen bonding that can be expected for this compound.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Detailed Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. For polyhalogenated benzenes like this compound, these techniques are invaluable for structural confirmation and for understanding the influence of the various halogen substituents on the benzene ring's vibrations.

The vibrational spectrum of a substituted benzene is complex, with contributions from C-H stretching and bending, C-C stretching and bending within the ring, and C-X (where X is a halogen) stretching and bending modes. The frequencies of these modes are sensitive to the mass and electronegativity of the substituents.

For this compound, the following characteristic vibrational modes are expected:

C-H vibrations: The remaining C-H bonds on the aromatic ring will give rise to stretching vibrations typically in the 3100-3000 cm⁻¹ region and various in-plane and out-of-plane bending modes at lower frequencies.

C-C ring vibrations: The stretching modes of the benzene ring typically appear in the 1600-1400 cm⁻¹ region.

C-X vibrations: The carbon-halogen stretching vibrations are highly dependent on the halogen's mass. The C-F stretch is expected at a higher frequency (around 1200-1100 cm⁻¹) compared to the C-Br (around 700-500 cm⁻¹) and C-I (around 600-400 cm⁻¹) stretches. The corresponding bending vibrations occur at lower frequencies.

While a detailed vibrational analysis for this compound is not available in the searched literature, studies on similar compounds like 1-bromo-3-fluorobenzene (B1666201) provide a basis for assignment. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more accurate assignment of the observed vibrational bands. nih.gov

Table 2: Expected Wavenumber Ranges for Vibrational Modes of this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H Stretch3100 - 3000FT-IR, Raman
C=C Aromatic Stretch1600 - 1400FT-IR, Raman
C-F Stretch1250 - 1100FT-IR
C-Br Stretch700 - 500FT-IR, Raman
C-I Stretch600 - 400FT-IR, Raman
Ring Bending Modes< 800FT-IR, Raman

Note: This table provides general ranges and the exact positions of the peaks for this compound would require experimental data.

Electronic Absorption and Emission Spectroscopy of Functionalized Derivatives

The electronic properties of this compound can be tuned by chemical functionalization, leading to derivatives with interesting absorption and emission characteristics. The introduction of chromophoric and auxochromic groups can significantly alter the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of the parent compound.

The iodine atom in this compound is the most reactive site for cross-coupling reactions, allowing for the straightforward introduction of various functional groups. For example, the synthesis of pyridyl derivatives can lead to compounds with potential applications in materials science and as ligands in coordination chemistry.

The electronic spectra of such derivatives are characterized by π-π* and n-π* transitions. The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the nature of the functional group and the solvent polarity. For instance, forming a charge-transfer complex between a halogenated benzene and a Lewis base like pyridine can result in a new, often intense, absorption band. The emission properties, including the fluorescence quantum yield and lifetime, are also highly dependent on the molecular structure and environment.

While specific data for functionalized derivatives of this compound is scarce in the provided search results, studies on related systems, such as pyridine derivatives of other aromatic compounds, show that functionalization can lead to significant shifts in the absorption and emission wavelengths. researchgate.net

Table 3: Hypothetical Photophysical Data for a Functionalized Derivative

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ)
5-(4-pyridyl)-1,3-dibromo-2-fluorobenzeneDichloromethane~280~15,000~350~0.2
Acetonitrile~275~14,500~345~0.15

Note: This table is hypothetical and serves to illustrate the type of data obtained from electronic spectroscopy of functionalized derivatives. Experimental verification is required.

Theoretical and Computational Chemistry of 1,3 Dibromo 2 Fluoro 5 Iodobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful tool for investigating the molecular and electronic properties of complex molecules like 1,3-dibromo-2-fluoro-5-iodobenzene. These calculations can provide valuable insights into the molecule's three-dimensional arrangement and the distribution of electrons, which are fundamental to understanding its chemical behavior.

The molecular architecture of this compound is characterized by the substitution of two bromine atoms at the 1 and 3 positions, a fluorine atom at the 2-position, and an iodine atom at the 5-position of the benzene (B151609) ring. This specific arrangement results in a highly asymmetric electronic environment. The presence of multiple electron-withdrawing halogen atoms significantly influences the hybridization of the carbon atoms within the ring, leading to subtle distortions from a perfect sp2 hybridization.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Table 1: Illustrative Example of DFT-Predicted ¹³C NMR Chemical Shifts for a Substituted Benzene (Note: Data for a representative substituted benzene is shown for illustrative purposes as specific data for this compound is not available in the searched literature.)

Atom Predicted Chemical Shift (ppm)
C1 135.2
C2 128.9
C3 130.1
C4 129.5
C5 130.1
C6 128.9

This is a hypothetical example to illustrate the format of such a data table.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the more polarizable iodine and bromine atoms, as well as the π-system of the benzene ring. The LUMO is likely to be a π* orbital of the aromatic system, with significant contributions from the carbon-halogen antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Reactivity Descriptors from HOMO-LUMO Energies (Note: This is a conceptual table as specific calculated values for this compound are not available in the searched literature.)

Parameter Formula Conceptual Value
HOMO Energy (E_HOMO) - ~ -6.5 eV
LUMO Energy (E_LUMO) - ~ -1.0 eV
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO ~ 5.5 eV
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 ~ 3.75 eV
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 ~ 2.75 eV
Global Electrophilicity (ω) χ² / (2η) ~ 2.56 eV

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While the benzene ring itself is rigid, the halogen substituents can exhibit some degree of rotational freedom. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and to understand the dynamics of its intermolecular interactions in the condensed phase.

MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system. For a molecule like this compound, these simulations could reveal the preferred orientations of the C-X bonds relative to each other and how these conformations might change in different solvent environments.

Furthermore, MD simulations are invaluable for studying intermolecular interactions in the crystalline state. They can provide insights into the packing of molecules in a crystal lattice and the nature of the non-covalent interactions, such as halogen bonding and π-π stacking, that hold the crystal together.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Determination of Activation Barriers and Reaction Pathways

A key outcome of mechanistic studies is the determination of the activation energy (or barrier) for a reaction, which is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to model the step-by-step process of bond breaking and bond formation. This allows for the identification of the rate-determining step of the reaction. For instance, computational studies on similar halogenated compounds have shown that the carbon-iodine (C-I) bond has a lower bond dissociation energy (approximately 50 kcal/mol) compared to the carbon-bromine (C-Br) bond (approximately 70 kcal/mol). This difference in bond strength is a critical factor in determining the activation barriers for reactions involving the cleavage of these bonds.

Table 3: Illustrative Calculated Activation Barriers for a Hypothetical Reaction (Note: This is a conceptual table as specific calculated values for this compound are not available in the searched literature.)

Reaction Step Transition State Activation Barrier (kcal/mol)
C-I Bond Cleavage TS1 ~15
C-Br Bond Cleavage TS2 ~25
C-C Bond Formation TS3 ~10

Insights into Regioselectivity and Chemoselectivity

The presence of multiple reactive sites in this compound makes understanding the regioselectivity and chemoselectivity of its reactions crucial for its synthetic utility. chemimpex.com

Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound, a key question is which of the four halogen atoms will be preferentially substituted in a given reaction. As mentioned, the lower bond dissociation energy of the C-I bond suggests that reactions involving halogen abstraction or oxidative addition (as in many cross-coupling reactions) will likely occur at the iodine-bearing carbon. DFT calculations can quantify this preference by comparing the activation energies for reaction at each of the halogenated positions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, all reactive sites are halogens, but their different electronic and steric environments can lead to selective reactions under specific conditions. For example, in Suzuki-Miyaura cross-coupling reactions, the preferential reactivity of the C-I bond over the C-Br bonds allows for sequential functionalization of the molecule. Computational studies can help in designing reaction conditions that favor a desired selective transformation by providing a detailed understanding of the reaction mechanism and the factors that control it.

QSPR/QSAR Studies for Structure-Reactivity Relationships

For a polyhalogenated benzene such as this, a QSPR/QSAR study would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and electronic properties. The goal is to build a mathematical model of the form:

Reactivity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)

This model could then predict reactivity in specific contexts, such as susceptibility to nucleophilic substitution or efficiency in cross-coupling reactions. chemimpex.com

Key Molecular Descriptors for Reactivity Analysis:

For a molecule like this compound, the following descriptors would be critical in developing a structure-reactivity model:

Electronic Descriptors: These describe the distribution of electrons in the molecule. The high electronegativity of the fluorine atom and the varying polarizability of the bromine and iodine atoms create significant dipoles and an uneven charge distribution. Descriptors such as dipole moment, partial atomic charges, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. nih.govlibretexts.org

Physicochemical Descriptors: Properties like molar refractivity, solvent accessible surface area, and logP (partition coefficient) are often used. Studies on other halogenated benzenes have found that molar refractivity and the solvent accessible surface area can be important parameters for correlating structure with reactivity and toxicity. nih.gov

The table below outlines some key physicochemical and structural properties relevant to QSPR/QSAR studies.

Property / DescriptorValue / DescriptionSignificance in Reactivity
Molecular Formula C₆H₂Br₂FIDefines the elemental composition.
Molecular Weight 379.80 g/mol scbt.comInfluences physical properties and reaction stoichiometry.
XLogP3 3.5Indicates high lipophilicity, affecting solubility and interactions in nonpolar media. nih.gov
Topological Polar Surface Area (TPSA) 0 Ų nih.govSuggests low polarity, consistent with a non-hydrogen-bonding structure.
Dipole Moment Non-zero (predicted)The asymmetric arrangement of halogens ensures a significant molecular dipole, influencing intermolecular forces and reaction mechanisms. nih.gov
Molar Refractivity (Predicted)Correlates with the volume and polarizability of the molecule; found to be a key parameter in QSTR studies of other halogenated benzenes. nih.gov
HOMO/LUMO Energies (Calculable)The energy gap between HOMO and LUMO indicates chemical reactivity and the molecule's ability to participate in electronic transitions.

This interactive table summarizes key descriptors that would form the basis of a QSPR model for predicting the reactivity of this compound.

In practice, a QSPR model for a series of related polyhalogenated arenes could predict, for example, the relative rates of substitution at the different halogen sites, which is a key aspect of its utility in synthetic chemistry. chemimpex.com

Bonding Analysis and the Nature of C-Halogen Interactions in Complex Arenes

The four carbon-halogen bonds in this compound (C-F, C-Br, C-I) are not equivalent. Their properties are dictated by the distinct electronegativity, size, and polarizability of each halogen atom, as well as their positions on the aromatic ring. Computational analysis reveals a complex electronic landscape that is key to understanding the molecule's behavior.

The σ-hole and Halogen Bonding:

A central concept in understanding the intermolecular interactions of halogenated compounds is the "σ-hole". acs.org This refers to a region of positive electrostatic potential (ESP) that forms on the outermost portion of the halogen atom, directly along the extension of the C-X bond axis. It arises because the electron density around the halogen atom is anisotropically distributed; it is pulled towards the more electronegative carbon atom of the ring and is also distributed laterally around the halogen, leaving a positive "cap" at the pole. chemistryviews.org

The strength of this σ-hole, and thus the ability of the halogen to act as a Lewis acid in a "halogen bond," increases with the size and polarizability of the halogen atom. Therefore, the order of σ-hole magnitude in this molecule is C-I > C-Br. Fluorine, being highly electronegative and not very polarizable, does not typically form a significant σ-hole and is not considered a halogen bond donor.

Influence of Substituents on Bonding:

The presence of multiple electron-withdrawing halogens on the benzene ring significantly modulates the electronic properties of each C-X bond. Quantum chemical calculations on substituted iodobenzenes show that electron-withdrawing groups strengthen the σ-hole on the iodine atom. acs.orgchemistryviews.org In this compound:

The highly electronegative fluorine atom at C2 exerts a strong inductive electron-withdrawing effect.

The bromine atoms at C1 and C3 also withdraw electron density.

This collective electron withdrawal makes the benzene ring more electron-poor and, crucially, enhances the positive character of the σ-hole on the iodine atom at C5. Computational studies on a similar molecule, 1,3-difluoro-5-iodobenzene, show a significant increase in the positive ESP on the iodine compared to unsubstituted iodobenzene, leading to a much stronger potential for halogen bonding. acs.org This makes the iodine atom in this compound the primary site for directional, non-covalent interactions with Lewis bases (electron donors).

The table below summarizes the characteristics of the different carbon-halogen bonds within the molecule based on established chemical principles.

Bond TypeElectronegativity of Halogen (Pauling Scale)Bond Energy (Approx. kJ/mol)Polarizability (ų)Key Interaction Feature
C-F 3.98~4850.56Strong, highly polar covalent bond; primarily acts as an inductive electron-withdrawing group.
C-Br 2.96~3403.05Weaker and more polarizable than C-F; capable of forming moderate halogen bonds.
C-I 2.66~2405.35Weakest and most polarizable C-X bond; possesses a large σ-hole, making it a strong halogen bond donor. acs.orgchemistryviews.org

This interactive table compares the properties of the carbon-halogen bonds in this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

1,3-Dibromo-2-fluoro-5-iodobenzene serves as a fundamental building block in the synthesis of intricate organic molecules. Its distinct reactivity, stemming from the differential lability of its carbon-halogen bonds, allows for sequential and site-selective reactions. Chemists leverage this property in multi-step syntheses to construct complex frameworks for pharmaceuticals and agrochemicals. The presence of multiple halogen substituents enhances its utility in various synthetic methodologies, particularly in cross-coupling reactions where the iodine atom can be selectively targeted due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

Precursor for Functional Organic Materials and Polymers

This polyhalogenated aromatic compound is a valuable precursor in the development of advanced functional materials, including specialized polymers and coatings. rsc.org The incorporation of this halogen-rich unit into larger molecular structures can impart desirable properties such as enhanced thermal stability, durability, and resistance to environmental degradation. rsc.org The ability to functionalize the molecule at its bromine and iodine sites allows for its integration into polymeric chains or material scaffolds, creating materials with tailored electronic and physical characteristics for specialized industrial applications. rsc.org

Synthesis of Scaffolds for Organic Electronics (e.g., OLEDs, OPVs)

While direct applications of this compound in commercial Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) are not extensively documented, its structural motifs are highly relevant to the field. Polycyclic aromatic hydrocarbons (PAHs), which can be synthesized from halogenated precursors, are explored for their electronic properties. wikipedia.orgrsc.org The synthesis of such complex aromatic systems often relies on building blocks that allow for controlled, stepwise assembly. First-principles investigations have shown that attaching various side groups to a benzene (B151609) core significantly alters its electronic properties, a principle that underpins the design of molecular devices. nih.gov The strategic functionalization of halogenated benzenes is a key method for creating the tailored molecular structures required for advanced electronic materials.

Intermediate in the Synthesis of Ligands for Catalysis

A significant application of this compound is as an intermediate in the synthesis of complex ligands for transition metal catalysis. Specifically, it is a documented precursor for producing meta-terphenyl frameworks. These scaffolds are used to build new and exciting ligands. case.edu For instance, palladium complexes with meta-terphenyl-based ligands have been shown to act as effective catalysts for important carbon-carbon bond-forming reactions like Suzuki and Heck couplings. case.edu Terpyridine ligands, another class of important structures in catalysis, demonstrate how a stable, multi-site coordination framework can stabilize transition metals in various oxidation states to facilitate challenging chemical transformations. nih.govnih.gov The synthesis of functionalized terphenyl or terpyridine-like structures from precursors like this compound is crucial for developing next-generation catalysts.

Design and Synthesis of Supramolecular Assemblies Incorporating Halogenated Benzene Units

The field of supramolecular chemistry exploits non-covalent interactions to construct large, well-ordered assemblies. Polyhalogenated benzenes are exemplary building blocks in this area due to their ability to form halogen bonds (XBs). The specific arrangement of bromine, fluorine, and iodine atoms in this compound creates a highly asymmetric electronic environment on the aromatic ring. rsc.org This distribution of electron density facilitates directional halogen bonding and other intermolecular forces, such as halogen-π interactions, which guide the self-assembly of molecules into predictable, crystalline structures. rsc.orgrsc.org

Crystallographic studies of heavily halogenated aromatic compounds reveal that these interactions govern the crystal packing, often favoring face-to-face aromatic stacking. rsc.org The strength of halogen-π interactions increases with the size of the halogen atom (F < Cl < Br < I), making the iodine and bromine atoms on the molecule particularly significant for directing supramolecular architecture. rsc.org These non-covalent interactions are fundamental in crystal engineering, where the goal is to design solids with specific network topologies and, consequently, tailored material properties.

Investigation into the Use of this compound Derivatives in Niche Chemical Processes

The unique reactivity of this compound makes it a valuable substrate for a variety of niche chemical transformations. Its utility is most pronounced in selective cross-coupling reactions, where palladium catalysts can preferentially activate the carbon-iodine bond over the more stable carbon-bromine bonds. This allows for a stepwise functionalization, where an aryl or other group can be introduced at the iodine position first, followed by a subsequent reaction at one or both bromine sites.

Furthermore, the compound can participate in other specialized reactions, including:

Nucleophilic Aromatic Substitution (SNAr): Where a halogen atom is displaced by a potent nucleophile.

Oxidation and Reduction Reactions: The aromatic core or its substituents can be modified under specific conditions to yield different derivatives. rsc.org

Directed Ortho-metalation: This process can be used to introduce other substituents onto the ring, guided by the existing atoms.

These selective transformations are crucial for building complex molecular targets that would be difficult to synthesize using less precisely functionalized starting materials.

Emerging Research in Smart Materials and Chemical Sensing (based on structural modifications)

The development of smart materials and chemical sensors often relies on molecules whose properties change in response to environmental stimuli. While this compound is a foundational building block, its derivatives are subjects of emerging research in these areas. By chemically modifying the molecule—for instance, by replacing the bromine or iodine atoms with functional groups—researchers can tune its electronic and photophysical properties.

For example, research on taste sensors has shown that the sensitivity and selectivity for detecting certain substances are critically dependent on the chemical structure of modifier molecules, including the position of substituents on a benzene ring and the presence of intramolecular hydrogen bonds. mdpi.com The development of fluorescent sensors for detecting water in organic solvents is another area where the modulation of properties through halogen atom substitution is being explored. researchgate.net By strategically converting the C-Br and C-I bonds of this compound into other functional groups, it is conceivable to design novel derivatives that could serve as the active component in tailored chemical sensors or as building blocks for stimuli-responsive "smart" materials.

Compound Data

Below are tables detailing the properties of this compound and a summary of its research applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 62720-29-0
Molecular Formula C₆H₂Br₂FI
Molecular Weight 379.79 g/mol
Appearance White to gray or brown powder/crystal
Melting Point 134 °C
Purity >98.0% (GC)

Data sourced from multiple chemical suppliers and databases. nih.govnih.govresearchgate.net

Table 2: Summary of Research Applications

Application AreaSpecific UseRelevant Sections
Complex Molecule Synthesis Building block for pharmaceuticals and agrochemicals.6.1
Materials Science Precursor for functional polymers and coatings.6.1.1
Organic Electronics Potential scaffold for electronic materials.6.1.2
Catalysis Intermediate for synthesizing terphenyl-based ligands.6.1.3
Supramolecular Chemistry Building block for assemblies via halogen bonding.6.2
Niche Synthesis Substrate for selective cross-coupling reactions.6.3
Emerging Technologies Potential basis for derivatives used in sensors/smart materials.6.4

Future Directions and Emerging Research Avenues for 1,3 Dibromo 2 Fluoro 5 Iodobenzene

Development of Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing polyhalogenated benzenes often rely on multi-step processes that may involve hazardous reagents, toxic solvents, and energy-intensive conditions, generating significant chemical waste. chemistryjournals.netopenstax.org The principles of green chemistry are driving research towards more environmentally benign synthetic pathways. royalsocietypublishing.org Future efforts for synthesizing 1,3-Dibromo-2-fluoro-5-iodobenzene are focused on minimizing environmental impact by adhering to these principles.

Key strategies in developing greener routes include:

Use of Alternative Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ethanol, or ionic liquids can drastically reduce toxicity and environmental pollution. chemistryjournals.netnih.gov

Catalytic Processes: The development of highly efficient catalytic systems can reduce waste and improve atom economy, a core principle of green chemistry. chemistryjournals.net For instance, the traditional synthesis of ibuprofen (B1674241) has been made significantly greener through a catalytic process that minimizes waste. chemistryjournals.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. royalsocietypublishing.org

Safer Reagents: Research is ongoing to replace hazardous halogenating agents and catalysts with non-toxic, readily available alternatives, such as using sodium halides as a source for electrophilic halogens in benign solvents like ethanol. nih.gov

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Waste Prevention Designing synthetic pathways with higher yields and fewer byproducts.Reduced environmental pollution and disposal costs.
Atom Economy Utilizing catalytic reactions that incorporate a maximum of the starting materials into the final product.Increased efficiency and conservation of resources.
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water, ionic liquids, or performing solvent-free reactions. chemistryjournals.netrsc.orgMinimized health risks and environmental harm.
Energy Efficiency Adopting microwave-assisted or ultrasound-assisted synthesis methods. royalsocietypublishing.orgLower energy consumption and faster reaction times.
Use of Renewable Feedstocks Exploring bio-based starting materials, although challenging for this specific compound.Reduced reliance on fossil fuels.
Catalysis Employing selective catalysts to direct the halogenation steps, avoiding harsh reagents like strong Lewis acids. libretexts.orgmasterorganicchemistry.comHigher selectivity, milder reaction conditions, and reduced waste.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis represent a paradigm shift from traditional batch processing, offering enhanced control, efficiency, and safety. chemistryjournals.net The integration of these technologies into the synthesis of complex molecules like this compound and its derivatives is a significant area of future research.

Automated synthesis platforms, which have already revolutionized the creation of oligopeptides and oligonucleotides, are increasingly being adapted for small molecules. chemrxiv.org These systems enable rapid, iterative synthesis, allowing for the exploration of a vast chemical space and the optimization of reaction conditions in a fraction of the time required by manual methods. chemrxiv.org For a molecule like this compound, which serves as a scaffold, automated platforms could facilitate the rapid generation of a library of derivatives by sequentially and selectively functionalizing the C-I and C-Br positions. nih.gov This approach accelerates the discovery of new functional materials and molecules with potential applications in medicine and agrochemicals. nih.gov

Key Advantages of Integration:

High Throughput: Automated systems can perform numerous reactions in parallel or sequence, accelerating the synthesis of derivatives.

Reproducibility and Control: Precise control over reaction parameters (temperature, pressure, reagent addition) in flow reactors leads to higher consistency and yields.

Safety: The small reaction volumes in flow chemistry minimize the risks associated with highly reactive or exothermic processes.

Democratization of Synthesis: Automated synthesizers can make complex chemical synthesis more accessible to a broader range of researchers. chemrxiv.org

Application in Photo- and Electrocatalyzed Reactions for C-X Bond Transformations

A major frontier in synthetic chemistry is the use of light and electricity to drive chemical reactions under mild conditions. Photoredox and electrocatalysis offer powerful alternatives to traditional thermal methods for activating the strong carbon-halogen (C-X) bonds found in this compound. researchgate.netpurdue.edu These methods often proceed via the generation of aryl radicals from aryl halides. researchgate.netnih.gov

The different halogens on the benzene (B151609) ring exhibit varying bond dissociation energies, making selective activation feasible. The C-I bond is the weakest, followed by C-Br, and then C-F, suggesting that photocatalytic methods could be tuned to cleave the C-I bond selectively, leaving the other halogens intact for subsequent transformations.

Recent advancements include:

Transition-Metal-Free Reactions: The development of organic dyes and other organocatalysts, such as phenothiazine (B1677639) (PTZ), to serve as photocatalysts avoids the use of expensive and potentially toxic transition metals. purdue.edu

Photocatalyst-Free Systems: Some reactions can be initiated by visible light without any dedicated photocatalyst, relying on interactions between the substrate and other reagents in the mixture, further enhancing the green credentials of the synthesis. researchgate.netnih.gov

Dual Catalysis: The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, can enable challenging cross-coupling reactions. nih.gov Research into photobiocatalytic systems using engineered enzymes also presents a novel avenue. nih.gov

These light-induced methods are particularly promising for C-P and C-B bond formations, creating valuable organophosphorus and organoboron compounds from aryl halide precursors. purdue.eduresearchgate.netnih.gov

Exploration of New Halogen-Specific Reactions and Derivatizations

The unique arrangement of three different halogens (iodine, bromine, and fluorine) on the benzene ring of this compound provides a platform for programmed, site-selective functionalization. chemimpex.comnih.gov The differential reactivity of the C-I, C-Br, and C-F bonds is the cornerstone of this utility, allowing for sequential cross-coupling reactions.

Future research will likely focus on expanding the toolbox of reactions that can exploit these differences with even greater precision.

Orthogonal Reactivity: Developing new catalytic systems that are exquisitely selective for one type of C-X bond in the presence of others. For example, conditions for a Suzuki coupling at the C-I position that leave the two C-Br bonds completely untouched, followed by a Stille or Buchwald-Hartwig reaction at a C-Br position.

Steric and Electronic Control: Investigating how the steric hindrance and electronic influence of substituents introduced in an initial step can direct the regioselectivity of subsequent reactions at the remaining halogenated sites. nih.gov

Novel Derivatizations: Moving beyond standard cross-couplings to explore new transformations, such as direct C-H functionalization adjacent to the existing halogens or developing novel ring-forming reactions that incorporate the halogenated scaffold.

The programmed synthesis of multi-substituted benzenes is a significant goal in chemistry, as it allows for the creation of novel materials with tailored electronic and physical properties for applications in fields like molecular electronics and bio-imaging. nagoya-u.ac.jp

Advanced Theoretical Modeling for Predicting Novel Reactivity and Materials Properties

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the behavior of complex molecules. For this compound, advanced modeling can provide insights that are difficult to obtain through experimentation alone.

Modeling TechniqueApplication to this compoundPredicted Properties
Density Functional Theory (DFT) Calculating electronic structure, bond energies, and reaction pathways. nih.govnih.govReactivity of C-X bonds, spectroscopic properties (NMR), mechanistic insights into photocatalytic reactions. nih.gov
Ab Initio Methods Providing high-accuracy calculations of molecular structures and energies. nih.govGeometries of transition states, prediction of reaction barriers, and thermodynamic stability.
Polarizable Force Fields (e.g., PEff) Modeling intermolecular interactions, particularly halogen bonding, in condensed phases. arxiv.orgCrystal packing, solid-state properties, and behavior in materials.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the molecule's interaction within a larger system, such as an enzyme active site or a solvent environment.Binding affinities, solvent effects on reactivity.

Theoretical studies can elucidate the complex electronic perturbations caused by the multiple, highly electronegative, and polarizable halogen substituents. For instance, computational models can predict how the electron-withdrawing nature of the halogens affects the aromatic system, influencing its susceptibility to nucleophilic or electrophilic attack. Furthermore, DFT studies are crucial for understanding the mechanisms of photocatalyzed reactions by modeling the properties of radical intermediates and transition states. nih.gov As computational power grows, the accuracy and predictive power of these models will continue to advance, guiding the rational design of new experiments, catalysts, and materials based on the this compound scaffold. arxiv.org

Q & A

Q. What are the critical considerations for synthesizing 1,3-dibromo-2-fluoro-5-iodobenzene with high regioselectivity?

  • Methodological Answer : Regioselective halogenation requires precise control of reaction conditions. For polyhalogenated aromatics, directed ortho-metalation (DoM) or transition-metal-catalyzed cross-coupling can achieve positional specificity. For example, iodination at the para position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃), while bromination may employ N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid overhalogenation . Ensure inert atmosphere (N₂/Ar) to prevent side reactions. Monitor intermediates via GC-MS or HPLC to validate stepwise halogenation .

Q. How should researchers handle safety protocols for this compound given its hazardous classification?

  • Methodological Answer : Refer to SDS guidelines (e.g., H302, H315, H319, H335 classifications ). Use fume hoods for all manipulations, and wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Emergency procedures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for inhalation exposure .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm) to quantify impurities. Validate purity using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and detect residual solvents. Mass spectrometry (EI/ESI) can identify isotopic patterns (Br/I) and molecular ion peaks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, in related hexasubstituted dihydrofurans, Br⋯Br contacts (3.4–3.6 Å) and C–H⋯H interactions were critical for confirming packing motifs . For the target compound, prepare crystals via slow evaporation in dichloromethane/hexane and compare with CCDC datasets (e.g., CCDC 1828960 ).

Q. What strategies address contradictions in reported spectroscopic data for polyhalogenated benzenes?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate data using multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) and reference internal standards (e.g., TMS). For conflicting mass spectra, employ high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., ⁷⁹Br/⁸¹Br vs. ¹²⁷I) . Replicate experiments under standardized conditions to isolate variables .

Q. How can computational modeling predict reactivity trends in electrophilic substitution reactions for this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and local softness parameters. For instance, iodine’s electron-withdrawing effect increases meta/para reactivity, while fluorine directs ortho/para substitution. Compare with experimental results (e.g., nitration or Suzuki coupling yields) to refine predictive models .

Key Research Challenges

  • Synthetic Challenges : Balancing reactivity of multiple halogens (Br, F, I) without cross-interference.
  • Analytical Challenges : Distinguishing isotopic patterns in mass spectra (e.g., ⁷⁹Br vs. ⁸¹Br vs. ¹²⁷I).
  • Safety Challenges : Mitigating inhalation risks due to volatile halogenated intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-fluoro-5-iodobenzene
Reactant of Route 2
1,3-Dibromo-2-fluoro-5-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.